trans-4-Acetamido-4'-fluorostilbene

Description

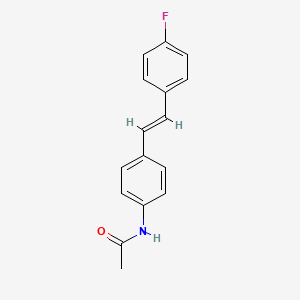

trans-4-Acetamido-4'-fluorostilbene is a fluorinated stilbene derivative characterized by an acetamido group at the 4-position and a fluorine atom at the 4'-position of the stilbene backbone. This compound has been studied in the context of biotransformation and antiproliferative effects, particularly in cancer cell models .

Properties

CAS No. |

63407-60-3 |

|---|---|

Molecular Formula |

C16H14FNO |

Molecular Weight |

255.29 g/mol |

IUPAC Name |

N-[4-[(E)-2-(4-fluorophenyl)ethenyl]phenyl]acetamide |

InChI |

InChI=1S/C16H14FNO/c1-12(19)18-16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11H,1H3,(H,18,19)/b3-2+ |

InChI Key |

YHRLJRCBSPASQW-NSCUHMNNSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)F |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)F |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogues :

(E)-3,5-di(trifluoroacetylamino)-4’-fluorostilbene: Features trifluoroacetyl groups at the 3,5-positions, synthesized via decarbonylative Heck and Wittig protocols. This modification increases lipophilicity and alters electronic properties compared to the acetamido derivative .

Fluoroacetoxystilbene : Contains an acetoxy group instead of acetamido. The substitution at the 4-position impacts solubility and metabolic stability .

Resveratrol Aliphatic Acid: A non-fluorinated stilbene with carboxylic acid functionality, synthesized via Heck coupling. Demonstrates lower antiproliferative potency than fluorinated derivatives .

Antiproliferative Efficacy (IC₅₀ Values) :

Key Findings :

- Fluorination at the 4'-position significantly enhances antiproliferative activity compared to non-fluorinated resveratrol .

- The trifluoroacetylamino derivative exhibits synergistic effects with epirubicin, suggesting a role in overcoming multidrug resistance via P-glycoprotein modulation .

Biotransformation Pathways

- trans-4-Acetamido-4'-fluorostilbene is metabolized in hamster models to N-Hydroxy-4-acetamido-4'-fluorostilbene and conjugated forms (e.g., glucuronides and sulfates). These metabolites differ in toxicity and excretion profiles compared to non-acetamido stilbenes .

- In contrast, 4-Acetamido-3-fluorophenyl-β-D-glucuronide (a metabolite of 4-Acetamido-3-fluorophenol) undergoes faster renal clearance due to increased hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.